Mono-2-ethylHydroxyhexylTerephthalate(MEHHTP)

Overview

Description

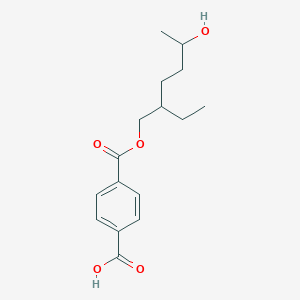

Mono-2-ethylHydroxyhexylTerephthalate is an organic compound with the molecular formula C16H22O5 and a molecular weight of 294.34 g/mol . It is a derivative of terephthalic acid and is used in various industrial and scientific applications.

Preparation Methods

Mono-2-ethylHydroxyhexylTerephthalate can be synthesized through the esterification of terephthalic acid with 2-ethyl-5-hydroxyhexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Mono-2-ethylHydroxyhexylTerephthalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form terephthalic acid and other by-products.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various esters and ethers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mono-2-ethylHydroxyhexylTerephthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of Mono-2-ethylHydroxyhexylTerephthalate involves its interaction with various molecular targets and pathways. It can act as a plasticizer by embedding itself between polymer chains, increasing their flexibility and durability . In biological systems, it may interact with cellular receptors and enzymes, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Mono-2-ethylHydroxyhexylTerephthalate is similar to other terephthalate esters such as:

Mono-2-ethylhexyl terephthalate: Used as a plasticizer with similar properties but different molecular structure.

2-Hydroxyethyl terephthalate: A precursor to poly(ethylene terephthalate) with different applications in polymer production.

Mono-2-ethylHydroxyhexylTerephthalate is unique due to its specific hydroxyhexyl group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Biological Activity

Mono-2-ethylhydroxyhexyl terephthalate (MEHHTP) is a significant metabolite of di-2-ethylhexyl terephthalate (DEHTP), a plasticizer used as a replacement for phthalates in various applications. Understanding the biological activity of MEHHTP is crucial due to its implications for human health and environmental safety.

Chemical Structure and Properties

MEHHTP is derived from the hydrolysis of DEHTP, which features a terephthalate backbone. The structure of MEHHTP includes an ethyl group and a hydroxyhexyl side chain, contributing to its solubility and reactivity in biological systems.

Metabolism and Excretion

Research indicates that MEHHTP is primarily formed through the metabolic pathways involving DEHTP. In vitro studies have shown that DEHTP is metabolized by human liver microsomes, resulting in several metabolites, including MEHHTP and terephthalic acid (TPA) as major products .

Table 1: Metabolites of DEHTP

| Metabolite Name | Type | Major Findings |

|---|---|---|

| Mono-2-ethylhydroxyhexyl terephthalate (MEHHTP) | Metabolite | Detected in urine; potential biomarker for exposure |

| Terephthalic acid (TPA) | Major metabolite | Commonly found in various terephthalates |

| Mono-2-ethylhexyl terephthalate (MEHTP) | Minor metabolite | Identified alongside MEHHTP |

| Mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP) | Oxidative metabolite | Significant exposure biomarker |

Toxicokinetics

The toxicokinetics of MEHHTP differ from those of its parent compound DEHTP. Studies have shown that MEHHTP is less frequently detected than other metabolites, indicating potential differences in absorption, distribution, metabolism, and elimination processes. For instance, urinary concentrations of MEHHTP were found to be lower compared to other metabolites like MECPTP, suggesting distinct metabolic pathways .

Health Effects

Recent studies have explored the associations between MEHHTP levels and various health outcomes. For example, higher concentrations of DEHTP metabolites, including MEHHTP, were negatively correlated with reproductive parameters such as the number of mature oocytes and fertilized embryos . This suggests potential reproductive toxicity associated with exposure to these compounds.

Case Study: Maternal Exposure

In a study examining maternal urinary phthalate metabolites during pregnancy, researchers found associations between elevated levels of MEHHTP and adverse reproductive outcomes. The study highlighted that maternal exposure to DEHTP metabolites could influence fetal development and pregnancy outcomes .

Environmental Impact

The environmental persistence of MEHHTP raises concerns regarding its ecological effects. As a breakdown product of DEHTP, it may accumulate in aquatic systems, potentially affecting wildlife. Its detection in human urine samples indicates widespread exposure, prompting further investigation into its environmental fate and biological effects on non-target organisms .

Properties

IUPAC Name |

4-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-3-12(5-4-11(2)17)10-21-16(20)14-8-6-13(7-9-14)15(18)19/h6-9,11-12,17H,3-5,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRKAFOVPBFSIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)O)COC(=O)C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027636 | |

| Record name | Mono-2-ethylHydroxyhexyl Terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1684398-38-6 | |

| Record name | Mono-2-ethylHydroxyhexyl Terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.